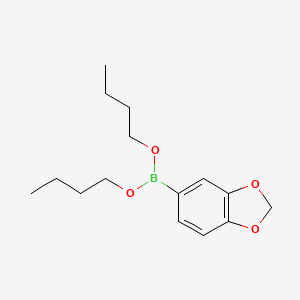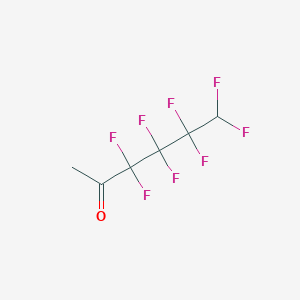![molecular formula C27H32IO2P B14360504 {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide CAS No. 90369-06-5](/img/structure/B14360504.png)
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their wide range of applications in organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes a triphenylphosphonium group and an oxane moiety, makes it a valuable reagent in various chemical reactions.
Vorbereitungsmethoden
The synthesis of {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromobutyl oxane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography.
Industrial production methods for phosphonium salts often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may include continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced back to the phosphine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles, such as cyanide or thiolate ions, to form new phosphonium salts.
Addition: The compound can participate in addition reactions with electrophiles, forming new carbon-phosphorus bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but often include various phosphine derivatives and substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide has several scientific research applications:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of mitochondrial function due to its ability to target and accumulate in mitochondria.
Industry: The compound is used in the production of polymers and other materials, where it acts as a stabilizer or catalyst.
Wirkmechanismus
The mechanism by which {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide exerts its effects is primarily through its ability to interact with biological membranes. The triphenylphosphonium group allows the compound to cross lipid bilayers and accumulate in mitochondria, where it can affect mitochondrial function. This targeting ability is due to the positive charge on the phosphonium ion, which is attracted to the negatively charged mitochondrial membrane potential.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to {4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide include other phosphonium salts such as:
- Tetraphenylphosphonium chloride
- Triphenylphosphine oxide
- Methyltriphenylphosphonium bromide
Compared to these compounds, this compound is unique due to the presence of the oxane moiety, which can influence its reactivity and solubility. This structural feature may enhance its ability to participate in specific chemical reactions and improve its effectiveness in certain applications.
Eigenschaften
CAS-Nummer |
90369-06-5 |
|---|---|
Molekularformel |
C27H32IO2P |
Molekulargewicht |
546.4 g/mol |
IUPAC-Name |
4-(oxan-2-yloxy)butyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C27H32O2P.HI/c1-4-14-24(15-5-1)30(25-16-6-2-7-17-25,26-18-8-3-9-19-26)23-13-12-22-29-27-20-10-11-21-28-27;/h1-9,14-19,27H,10-13,20-23H2;1H/q+1;/p-1 |
InChI-Schlüssel |
ZRKYFHAPGLAVAB-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCOC(C1)OCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


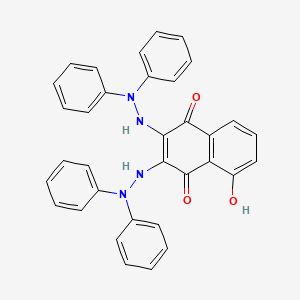
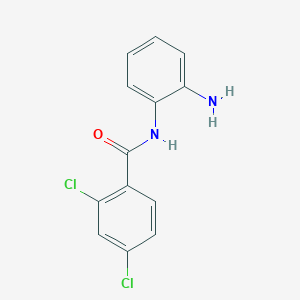
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)
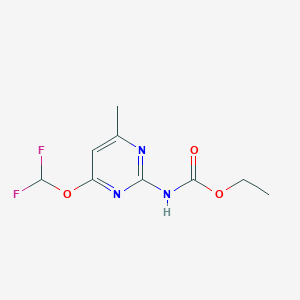
![3-(2,2-Dimethylpropyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B14360445.png)


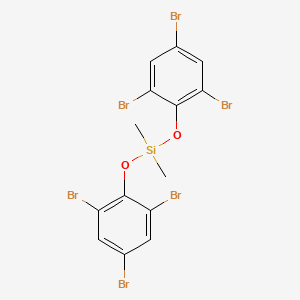
![Benzyl[4,5-bis(4-methoxyphenyl)thiophen-2-yl]dimethylsilane](/img/structure/B14360481.png)

